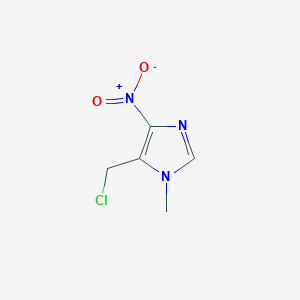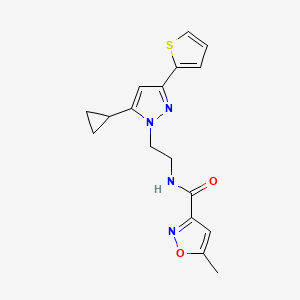
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound with an interesting structure that incorporates cyclopropyl, thiophene, pyrazole, and isoxazole moieties. These various functional groups indicate that this compound might exhibit diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step reactions. Starting from commercially available starting materials, the process might involve the formation of intermediates like the cyclopropyl thiophene, pyrazole, and isoxazole derivatives, which are then subjected to coupling reactions to obtain the final product.
Industrial Production Methods: : For industrial-scale production, optimizing reaction conditions such as temperature, solvents, catalysts, and purification methods are crucial to ensure high yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) can be employed for purification.
Chemical Reactions Analysis
Types of Reactions: : N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: : Possible reduction of the pyrazole ring.
Substitution: : The functional groups can undergo substitution reactions leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: : Reagents like Hydrogen Peroxide or Potassium Permanganate in an appropriate solvent.
Reduction: : Catalysts such as Palladium on Carbon in the presence of Hydrogen gas.
Substitution: : Nucleophiles or electrophiles under controlled conditions, often in the presence of a catalyst.
Major Products: : The major products of these reactions are usually derivatives where one or more functional groups are modified, maintaining the core structure of the compound.
Scientific Research Applications
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is explored in multiple fields:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Investigated for potential effects on various biological pathways.
Medicine: : Explored for potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: : Utilized in material sciences for creating compounds with specific desired properties.
Mechanism of Action
The mechanism by which N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects involves:
Molecular Targets: : Often interacts with enzymes or receptors, influencing biological pathways.
Pathways: : Modulation of signaling pathways such as inflammatory or apoptotic pathways, depending on its application.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compared to other compounds with similar structural motifs, such as different substituted pyrazoles, isoxazoles, or thiophenes, N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide can exhibit unique chemical reactivity and biological activity due to its specific functional groups and structure.
List of Similar Compounds
5-cyclopropyl-1H-pyrazole
2-ethyl-5-methylisoxazole-3-carboxamide
Thiophene-2-carboxamide derivatives
This compound stands out in the way it combines these functional groups, making it a compound of interest in various fields of research.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-9-14(20-23-11)17(22)18-6-7-21-15(12-4-5-12)10-13(19-21)16-3-2-8-24-16/h2-3,8-10,12H,4-7H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVANJSQCZDEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2762552.png)
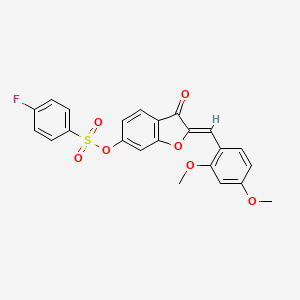
![1-methanesulfonyl-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)piperidine-4-carboxamide](/img/structure/B2762556.png)

![8-(2,4-dimethylphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2762560.png)
![[(2,5-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2762562.png)
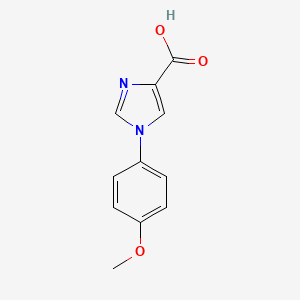
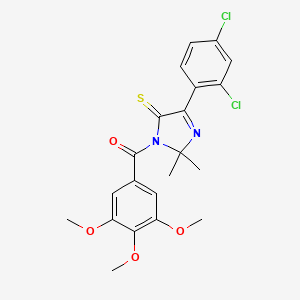
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methanesulfonylbenzoyl)piperazine](/img/structure/B2762567.png)
![1-(2-Methoxynaphthalen-1-yl)sulfinyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2762568.png)
![(2E)-4-(dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2762569.png)

![2-(2-(p-tolylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2762572.png)
